BS-181
Description
a CDK7 inhibitor with antineoplastic activity
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYBIOICMDTDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025664 | |
| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092443-52-1 | |
| Record name | BS-181 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092443521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BS-181 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M620LLBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the mechanism of action of BS-181
An In-depth Technical Guide on the Core Mechanism of Action of BS-181
Introduction
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 plays a crucial role in the regulation of both the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[3] Given the overexpression of CDK7 in various cancers, it has emerged as an attractive target for anticancer drug development.[3] This document provides a detailed overview of the mechanism of action of this compound, including its inhibitory activity, effects on cancer cells, and the underlying signaling pathways.
Quantitative Data on Inhibitory Activity
The inhibitory activity of this compound has been characterized against a panel of kinases and cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1 | >3000 | >140-fold |
| CDK4 | >3000 | >140-fold |
| CDK6 | >3000 | >140-fold |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7 and others | 15.1 - 20 |
| Colorectal Cancer | Various | 11.5 - 15.3 |
| Lung Cancer | Various | 11.5 - 37.3 |
| Osteosarcoma | Various | 11.5 - 37.3 |
| Prostate Cancer | Various | 11.5 - 37.3 |
| Liver Cancer | Various | 11.5 - 37.3 |
| Gastric Cancer | BGC823 | Not specified |
Data represents a 72-hour treatment period and is sourced from MedchemExpress and a study on gastric cancer.[1][4]
Signaling Pathways
This compound exerts its anticancer effects by inhibiting CDK7, which leads to downstream consequences on both the cell cycle and apoptosis.
Caption: Mechanism of action of this compound.
The inhibition of CDK7 by this compound has two major consequences:
-
Inhibition of Transcription: this compound prevents the CDK7-mediated phosphorylation of the RNA polymerase II C-terminal domain (CTD) at serine 5.[1][4] This event is critical for the initiation of transcription. Consequently, the expression of genes with short half-lives, such as Cyclin D1 and the X-linked inhibitor of apoptosis protein (XIAP), is downregulated.[4]
-
Disruption of the Cell Cycle: By inhibiting the CAK activity of CDK7, this compound prevents the activation of other CDKs that are essential for cell cycle progression. This leads to cell cycle arrest, primarily at the G1 phase.[1]
The combination of transcriptional inhibition and cell cycle arrest ultimately induces apoptosis in cancer cells. The downregulation of anti-apoptotic proteins like XIAP and Bcl-2, coupled with the upregulation of pro-apoptotic proteins such as Bax and caspase-3, contributes to this programmed cell death.[4][5]
Experimental Protocols
The following sections describe the general methodologies used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
To determine the IC50 of this compound against CDK7 and other kinases, a common method is a luciferase-based kinase assay.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Lower ATP levels indicate higher kinase activity, and vice versa.
-
Procedure:
-
Purified recombinant kinase (e.g., CDK7/CycH/MAT1 complex) is incubated with its substrate and ATP in the presence of varying concentrations of this compound.
-
After a set incubation period, a luciferase-luciferin reagent is added.
-
The luciferase enzyme utilizes the remaining ATP to produce light, which is measured by a luminometer.
-
The luminescence signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays
-
Cell Viability/Proliferation Assay:
-
Principle: To measure the effect of this compound on the growth of cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of this compound concentrations (e.g., 0-40 µM) for a specified duration (e.g., 72 hours).[1]
-
A viability reagent (such as MTT or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
IC50 values for cell growth inhibition are determined.
-
-
-
Cell Cycle Analysis:
-
Principle: To assess the effect of this compound on cell cycle distribution.
-
Procedure:
-
Cells are treated with different concentrations of this compound for a set time (e.g., 24 hours).[1]
-
Cells are harvested, washed, and fixed (e.g., with ethanol).
-
The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. At higher concentrations, a sub-G1 peak, indicative of apoptosis, can also be measured.[1]
-
-
-
Apoptosis Assay:
-
Principle: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Cells are treated with this compound as described for other assays.
-
Apoptosis can be measured using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Alternatively, the expression of key apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) can be assessed by Western blotting.[4]
-
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Human cancer cells (e.g., MCF-7 breast cancer cells or BGC823 gastric cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2][4]
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
This compound is administered to the treatment groups, typically via intraperitoneal injection, at various doses (e.g., 10 mg/kg/day and 20 mg/kg/day) for a defined period (e.g., 14 days).[2][4]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the control group.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a selective inhibitor of CDK7 with potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its mechanism of action is centered on the dual roles of CDK7 in transcription and cell cycle control. By inhibiting CDK7, this compound effectively blocks the phosphorylation of RNA polymerase II and the activation of other CDKs, leading to G1 cell cycle arrest and apoptosis. In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models, highlighting its potential as a therapeutic agent for cancer treatment.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancertools.org [cancertools.org]
- 4. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of BS-181
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BS-181, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information is compiled to serve as a technical resource for researchers in oncology and drug development.
Discovery and Rationale
This compound was identified through a computer-aided drug design approach as a pyrazolo[1,5-a]pyrimidine-derived compound. The rationale for its development was to create a selective inhibitor of CDK7, a kinase that plays a crucial role in both cell cycle regulation and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation.[1][2] Given the frequent dysregulation of CDK activity in cancer, a selective CDK7 inhibitor like this compound presents a promising therapeutic strategy.[1]
Synthesis of this compound
While the seminal paper by Ali et al. (2009) outlines the discovery of this compound, it does not provide a detailed synthetic route. However, the general synthesis of pyrazolo[1,5-a]pyrimidine scaffolds is well-documented and typically involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.
General Synthetic Approach for Pyrazolo[1,5-a]pyrimidines:
A common method involves the reaction of a 3-amino-1H-pyrazole-4-carbonitrile with a 1,3-dielectrophilic species. The reaction of 5-amino-3-(substituted)-1H-pyrazole-4-carbonitriles with various β-dicarbonyl compounds, such as pentane-2,4-dione or ethyl acetoacetate, in a suitable solvent and often under acidic or basic catalysis, leads to the formation of the pyrazolo[1,5-a]pyrimidine core.[3] Modifications at different positions of the pyrazole and pyrimidine rings can be achieved by using appropriately substituted starting materials.
Biological Activity and Data Presentation
This compound has been demonstrated to be a highly potent and selective inhibitor of CDK7. Its biological activity has been characterized through various in vitro and in vivo studies.
Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of kinases was determined to assess its selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7/cyclin H | 21 | - |
| CDK2/cyclin A | 880 | 42-fold |
| CDK5/p25 | 3000 | >140-fold |
| CDK9/cyclin T1 | 4200 | >200-fold |
| CDK1/cyclin B | >10000 | >476-fold |
| CDK4/cyclin D1 | >10000 | >476-fold |
| CDK6/cyclin D3 | >10000 | >476-fold |
| Data compiled from multiple sources.[4][5] |
Anti-proliferative Activity in Cancer Cell Lines
This compound has shown potent anti-proliferative effects across a range of cancer cell lines. The IC50 values for cell growth inhibition after 72 hours of treatment are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.1 - 20 |
| BGC823 | Gastric Cancer | Not explicitly stated, but significant inhibition at 10 µM |
| Various | Colorectal Cancer | 11.5 - 15.3 |
| Various | Lung, Osteosarcoma, Prostate, Liver Cancer | 11.5 - 37.3 |
| Data compiled from multiple sources.[4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro CDK7 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS motif of RNAPII CTD)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound solution to the assay plate.
-
Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme solution (prepared in Kinase Assay Buffer) to each well.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mix (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for ATP for CDK7.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6][7][8][9][10]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, BGC823)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a final volume of 200 µL) and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[1][2][4][11]
Western Blot Analysis for Phospho-RNAPII (Ser5) and Cyclin D1
This technique is used to detect changes in the levels of specific proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser5), anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 4-24 hours). Lyse the cells in lysis buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL detection reagents.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.[12][13][14][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. goldbio.com [goldbio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phospho-RNA pol II CTD (Ser2, Ser5) Polyclonal Antibody (PA5-105541) [thermofisher.com]
- 14. unitedbioresearch.com.au [unitedbioresearch.com.au]
- 15. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]
- 16. Phospho-RNA pol II CTD (Ser5) Polyclonal Antibody (39749) [thermofisher.com]
BS-181: A Deep Dive into its Role in Cell Cycle Regulation and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181, a pyrazolo[1,5-a]pyrimidine-derived compound, has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical component of the cell cycle machinery and transcriptional regulation, making it a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in cell cycle regulation, and its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols from key studies, and visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and its Target: CDK7
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine protein kinases that play a pivotal role in orchestrating the eukaryotic cell cycle.[1] CDK7, in particular, functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 is integral to the process of transcription initiation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[2][3] Given its dual role in cell cycle progression and transcription, aberrant CDK7 activity is often implicated in the uncontrolled proliferation characteristic of cancer cells, making it an attractive therapeutic target.[2]
This compound was developed through computer-aided drug design as a novel and selective inhibitor of CDK7.[1] Its ability to selectively target CDK7 over other CDKs minimizes off-target effects, a desirable characteristic for targeted cancer therapies.
Mechanism of Action of this compound
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of CDK7. This inhibition disrupts the kinase activity of CDK7, leading to a cascade of downstream events that collectively halt cell cycle progression and induce apoptosis.
Inhibition of CDK7 Kinase Activity
This compound demonstrates high selectivity and potency in inhibiting CDK7. In cell-free kinase assays, this compound inhibits CDK7 activity with a significantly lower IC50 value compared to other CDKs, highlighting its specificity.[1][3] This selective inhibition prevents the phosphorylation of CDK7's key substrates, thereby disrupting its downstream signaling pathways.
Impact on Cell Cycle Regulation
By inhibiting CDK7, this compound prevents the activation of other CDKs that are essential for cell cycle progression. This leads to cell cycle arrest, primarily at the G1 phase.[4][5] The arrest is mediated by the reduced phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S transition.
Induction of Apoptosis
In addition to cell cycle arrest, this compound treatment triggers programmed cell death (apoptosis) in cancer cells.[1][3][4] The apoptotic response is multifaceted and involves both intrinsic and extrinsic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein).[1] Furthermore, this compound has been shown to induce the expression of TRAIL (TNF-related apoptosis-inducing ligand) and its receptors DR4/DR5, promoting extrinsic apoptosis.[4]
Quantitative Data
The following tables summarize the quantitative data from various studies on this compound, providing a comparative view of its potency and efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| CDK7 | 21 | [3][6][7] |
| CDK2 | 880 | [2][3][6] |
| CDK5 | 3000 | [6][7] |
| CDK9 | 4200 | [6] |
| CDK1 | >3000 | [3] |
| CDK4 | >3000 | [3] |
| CDK6 | >3000 | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BGC823 | Gastric Cancer | 17-22 | [1] |
| MKN28 | Gastric Cancer | 17-22 | [1] |
| SGC-7901 | Gastric Cancer | 17-22 | [1] |
| AGS | Gastric Cancer | 17-22 | [1] |
| MCF-7 | Breast Cancer | 15.1-20 | [6] |
| Various | Breast, Lung, Prostate, Colorectal | 11.5-37 | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
This compound Signaling Pathway in Cell Cycle Regulation and Apoptosis
References
- 1. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancertools.org [cancertools.org]
- 3. selleckchem.com [selleckchem.com]
- 4. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
BS-181: A Technical Guide to its Targets and Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BS-181 is a potent and selective small molecule inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical kinase involved in the regulation of both the cell cycle and transcription, making it an attractive target for anticancer drug development.[5][6] This document provides a comprehensive overview of the molecular targets of this compound, its downstream signaling effects, and detailed protocols for key experimental assays used to characterize its activity.
Molecular Targets of this compound
The primary molecular target of this compound is the Cyclin-dependent kinase 7 (CDK7). It exhibits high selectivity for CDK7 over other cyclin-dependent kinases.
Kinase Inhibitory Potency
This compound demonstrates potent inhibition of CDK7 with an IC50 value in the nanomolar range. Its selectivity for CDK7 is significantly higher compared to other CDKs, as detailed in the table below.
| Kinase Target | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >3000 |
| CDK4 | >3000 |
| CDK6 | >3000 |
Table 1: In vitro inhibitory activity of this compound against a panel of Cyclin-dependent kinases. Data compiled from multiple sources.[1][2][3]
Cellular Activity
This compound has been shown to inhibit the growth of a variety of cancer cell lines with IC50 values in the micromolar range.
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7, etc. | 15.1 - 20 |
| Colorectal Cancer | Various | 11.5 - 15.3 |
| Lung Cancer | Various | 11.5 - 37.3 |
| Osteosarcoma | KHOS, U2OS | Not specified |
| Prostate Cancer | Various | 11.5 - 37.3 |
| Liver Cancer | Various | 11.5 - 37.3 |
| Gastric Cancer | BGC823 | Not specified |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[1][2][5][7]
Downstream Signaling Pathways
This compound's inhibition of CDK7 leads to the modulation of several critical downstream signaling pathways, primarily affecting transcription, cell cycle progression, and apoptosis.
Inhibition of Transcription
CDK7 is a component of the general transcription factor TFIIH. A key function of the CDK7-containing TFIIH complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7, which is essential for transcription initiation. This compound inhibits this phosphorylation event, leading to a global suppression of transcription.
Caption: this compound inhibits CDK7, preventing RNAPII phosphorylation and blocking transcription.
Cell Cycle Arrest
CDK7 also acts as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound prevents the activation of these cell cycle-related CDKs, leading to cell cycle arrest, primarily at the G1/S transition. This is often accompanied by a decrease in the expression of key cell cycle regulators like Cyclin D1.[1][7]
Caption: this compound induces G1 arrest by inhibiting CDK7-mediated activation of CDKs and downregulating Cyclin D1.
Induction of Apoptosis
Treatment with this compound has been shown to induce apoptosis in cancer cells.[1][7] This is mediated through the downregulation of anti-apoptotic proteins, such as X-linked inhibitor of apoptosis protein (XIAP) and Bcl-2, and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[7]
Caption: this compound promotes apoptosis by downregulating the anti-apoptotic proteins XIAP and Bcl-2.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
In Vitro CDK7 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified CDK7.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK7 substrate (e.g., a peptide substrate with a phosphorylation site for CDK7)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well opaque plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the CDK7 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the CDK7 substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 40-60 minutes) at room temperature.
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to assess the distribution of cells in the different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as Cyclin D1 and XIAP, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities relative to a loading control like β-actin.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Initial Studies on BS-181 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a pyrazolo[1,5-α]pyrimidine-derived compound, it has demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, including those of the breast, colon, lung, prostate, and stomach.[1][3][4] This technical guide provides an in-depth overview of the initial research on this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its anticancer effects primarily through the selective inhibition of CDK7. CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, that are essential for cell cycle progression.[5][6] Additionally, CDK7 plays a vital role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II).[1][3]
By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to:
-
Cell Cycle Arrest: Primarily causing an accumulation of cells in the G1 phase.[1]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[1][3][7]
-
Inhibition of Transcription: By preventing the phosphorylation of RNA Polymerase II, thereby globally affecting gene expression.[1]
Quantitative Data
The following tables summarize the key quantitative data from initial studies on this compound.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >3000 |
| CDK4 | >3000 |
| CDK6 | >3000 |
Data compiled from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7, MDA-MB-231, T47D, ZR-75-1 | 15.1 - 20 |
| Colorectal Cancer | COLO-205, HCT-116 | 11.5 - 15.3 |
| Lung Cancer | A549, NCI-H460 | 11.5 - 37.3 |
| Osteosarcoma | U2OS, SaOS2 | 11.5 - 37.3 |
| Prostate Cancer | PC3, LNCaP | 11.5 - 37.3 |
| Gastric Cancer | BGC823 | Not explicitly stated, but effective |
Data compiled from MedchemExpress and a study on gastric cancer.[1][3]
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Dosage | Duration | Tumor Growth Inhibition |
| Nude mice with MCF-7 xenografts | This compound (intraperitoneal injection) | 10 mg/kg/day | 14 days | 25% |
| Nude mice with MCF-7 xenografts | This compound (intraperitoneal injection) | 20 mg/kg/day | 14 days | 50% |
Data compiled from MedchemExpress and Selleck Chemicals.[1][2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
BS-181 and its Effect on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme that plays a dual role in both the regulation of the cell cycle and the control of transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 is directly involved in the process of transcription initiation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAP II). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its specific effects on the phosphorylation of RNA polymerase II, a key event in the regulation of gene expression.
Mechanism of Action: Inhibition of CDK7 and its Impact on RNA Polymerase II CTD Phosphorylation
The C-terminal domain of the RPB1 subunit of RNA polymerase II consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues within this repeat, particularly at positions 2, 5, and 7, is dynamically regulated throughout the transcription cycle and serves as a "CTD code" that dictates the recruitment of various factors involved in transcription and RNA processing.
CDK7, as part of the TFIIH complex, is the primary kinase responsible for the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAP II CTD at the promoter of genes. This phosphorylation event is crucial for the transition from transcription initiation to elongation. This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. The direct consequence of CDK7 inhibition by this compound is a reduction in the phosphorylation of its substrates, most notably the Ser5 residue of the RNAP II CTD. While direct quantitative data on the effect of this compound on Ser7 phosphorylation is limited, it is expected that as a primary CDK7 substrate, its phosphorylation would also be inhibited. The phosphorylation of Serine 2 (Ser2) is primarily mediated by CDK9 (as part of P-TEFb) during the elongation phase of transcription and is therefore not expected to be directly affected by this compound.
Quantitative Data: Kinase Selectivity of this compound
This compound exhibits high selectivity for CDK7 over other members of the CDK family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cyclin-dependent kinases.
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK1 | >3000 |
| CDK2 | 880 |
| CDK4 | >3000 |
| CDK5 | 3000 |
| CDK6 | >3000 |
| CDK9 | 4200 |
Data compiled from multiple sources.
Signaling Pathway Diagram
The Impact of BS-181 on Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 represents a compelling target in oncology. Inhibition of CDK7 by this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and, critically, the induction of apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action
This compound is a pyrazolo[1,5-α] pyrimidine-derived compound that selectively inhibits CDK7 kinase activity.[1] CDK7 has a dual role: it is the catalytic subunit of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II at serine 5, a critical step for transcription initiation.[1]
By inhibiting CDK7, this compound leads to two primary anti-cancer effects:
-
Cell Cycle Arrest: Inhibition of CAK activity prevents the activation of cell cycle CDKs, leading to a G0/G1 phase arrest.[1] This is often accompanied by the downregulation of key cell cycle regulators like Cyclin D1.[1]
-
Transcriptional Inhibition: Blockade of RNA polymerase II phosphorylation suppresses the transcription of essential genes, particularly those with short half-lives, which include many anti-apoptotic proteins.[1][2]
These two effects converge to create a cellular environment that is highly susceptible to programmed cell death, or apoptosis.
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through the coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, although the dominant pathway can be cell-type specific.
2.1. Intrinsic Apoptotic Pathway
In many solid tumors, such as gastric cancer, this compound primarily leverages the intrinsic pathway.[1] This process is characterized by changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Downregulation of Anti-Apoptotic Proteins: this compound treatment leads to a significant reduction in the expression of anti-apoptotic proteins like Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP).[1] XIAP is a potent endogenous inhibitor of caspases-3, -7, and -9.[1]
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, this compound increases the expression of pro-apoptotic proteins such as Bax.[1][3]
-
Caspase Activation: The resulting shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the cleavage and activation of executioner caspase-3.[1][3]
2.2. Extrinsic Apoptotic Pathway
In hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL), the extrinsic pathway is the principal driver of this compound-induced apoptosis.[4][5]
-
TRAIL/DR5 Upregulation: this compound treatment increases the expression of the death ligand TRAIL and its cognate death receptors, DR4 and DR5.[4][5]
-
DISC Formation and Caspase-8 Activation: The engagement of TRAIL with its receptors facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of initiator caspase-8.[4]
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the pro-apoptotic protein BAK, directly linking the extrinsic and intrinsic pathways and amplifying the apoptotic signal.[4][5]
Quantitative Data Presentation
The efficacy of this compound has been quantified across various enzymatic and cell-based assays. The data below is compiled from multiple studies.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Enzyme | |||
| CDK7 | - | 19-21 nM | [1][2] |
| CDK2 | - | 880 nM | [2] |
| Cancer Cell Lines | |||
| Gastric Cancer | BGC823 | Not specified, but potent | [1] |
| T-cell ALL | Jurkat (JT/Neo) | 14.4 µM | [4] |
| Breast Cancer | Various | 15.1 - 20 µM | [6] |
| Colorectal Cancer | Various | 11.5 - 15.3 µM | [2] |
| Osteosarcoma | KHOS, U2OS | Dose-dependent inhibition |[7] |
Table 2: Apoptotic Induction by this compound in Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | % Apoptotic Cells (Sub-G₁ or Annexin V+) | Reference |
|---|---|---|---|---|
| T-cell ALL (JT/Neo) | 10 µM | 20 hours | 23.2% | [4] |
| T-cell ALL (JT/Neo) | 15 µM | 20 hours | 54.8% | [4] |
| Gastric Cancer (BGC823) | Various | 24-72 hours | Dose- and time-dependent increase | [1] |
| Breast Cancer (MCF-7) | > 20 µM | 24 hours | Increase in Sub-G₁ population |[6] |
Experimental Protocols
The following protocols outline the key methodologies used to investigate the apoptotic effects of this compound.
4.1. General Experimental Workflow
4.2. Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide)
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]
Materials and Reagents:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis in cell culture using various concentrations of this compound for desired time points. Collect both adherent and floating cells.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
4.3. Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.[10]
Materials and Reagents:
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system. Quantify band intensity and normalize to a loading control like β-actin.
Conclusion
This compound effectively induces apoptosis in cancer cells through its potent and selective inhibition of CDK7. By disrupting both transcriptional regulation and cell cycle progression, this compound creates a pro-apoptotic state. Its ability to engage both the intrinsic and extrinsic apoptotic pathways underscores its potential as a robust anti-cancer agent. The quantitative data demonstrate its efficacy at both the enzymatic and cellular levels. The detailed protocols provided herein offer a standardized framework for researchers to further investigate and validate the apoptotic mechanisms of this compound and other CDK7 inhibitors in various cancer models. This comprehensive understanding is crucial for the continued development and clinical translation of this promising class of therapeutic agents.
References
- 1. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BS-181 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the cell cycle machinery and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[3][4] Due to its dual roles in regulating the cell cycle and transcription, CDK7 is a compelling target in cancer therapy.
This compound exerts its anti-cancer effects by inducing cell cycle arrest, primarily in the G1 phase, and promoting apoptosis.[2][5] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to study its effects on cell viability, cell cycle progression, and apoptosis.
Mechanism of Action of this compound
This compound selectively inhibits the kinase activity of CDK7, which leads to two major downstream effects:
-
Inhibition of Cell Cycle Progression: By inhibiting CDK7, the activation of other CDKs that are crucial for cell cycle progression is blocked. This leads to an arrest in the G1 phase of the cell cycle.[2]
-
Induction of Apoptosis: The inhibition of transcription through the suppression of RNA polymerase II phosphorylation, coupled with the disruption of the cell cycle, triggers programmed cell death, or apoptosis.[3][5]
The following diagram illustrates the signaling pathway affected by this compound:
Caption: Mechanism of action of this compound targeting CDK7.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >3000 |
| CDK4 | >3000 |
| CDK6 | >3000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][2][6]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 15.1 - 20 |
| Colorectal Cancer | HCT116 | 11.5 - 15.3 |
| Lung Cancer | A549 | 11.5 - 37.3 |
| Osteosarcoma | U2OS | 11.5 - 37.3 |
| Prostate Cancer | PC3 | 11.5 - 37.3 |
| Liver Cancer | HepG2 | 11.5 - 37.3 |
| Gastric Cancer | BGC823 | Not specified, but effective |
IC50 values were determined after 72 hours of treatment with this compound.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0 to 50 µM.[1]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 24 hours.[2]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
The results will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins involved in the CDK7 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK7, anti-p-RNA Pol II (Ser5), anti-Cyclin D1, anti-XIAP, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with this compound for the desired time (e.g., 4-48 hours).[1][6]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Caption: General workflow for Western blot analysis.
References
Application Notes and Protocols for In Vivo Studies with BS-181
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the cell cycle machinery and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[4] In many cancers, CDK7 is overexpressed, leading to uncontrolled cell proliferation and survival.[3][4][5] this compound has demonstrated anti-tumor activity in various cancer models by inducing cell cycle arrest and apoptosis.[1][2][6] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for pre-clinical research.
Chemical Properties and In Vitro Activity of this compound
| Property | Value | Reference |
| Target | Cyclin-Dependent Kinase 7 (CDK7) | [1][2] |
| IC₅₀ (CDK7) | 21 nM | [1][7] |
| Selectivity | >40-fold selective for CDK7 over CDK1, 2, 4, 5, 6, or 9 | [1][3] |
| In Vitro Effects | Inhibition of RNA polymerase II phosphorylation, cell cycle arrest (G1 phase), induction of apoptosis | [1][2][7] |
| Affected Cancer Cell Lines | Breast, lung, prostate, colorectal, gastric cancer | [1][6][7] |
In Vivo Efficacy of this compound
This compound has shown significant anti-tumor efficacy in xenograft models of human cancer.
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| Nude Mice | Breast Cancer (MCF-7 xenograft) | Intraperitoneal (i.p.) | 10 mg/kg/day | 2 weeks | 25% reduction in tumor growth | [1] |
| Nude Mice | Breast Cancer (MCF-7 xenograft) | Intraperitoneal (i.p.) | 20 mg/kg/day | 2 weeks | 50% reduction in tumor growth | [1] |
| Nude Mice | Gastric Cancer (BGC823 xenograft) | Intraperitoneal (i.p.) | 10 mg/kg/day or 20 mg/kg/day | 2 weeks | Significant inhibition of tumor growth and increased survival rate | [6][8] |
CDK7 Signaling Pathway and Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting CDK7, which has a dual role in regulating the cell cycle and transcription.
References
- 1. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols: BS-181 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of cell cycle progression and transcription. As a promising candidate for cancer therapy, understanding its physicochemical properties, such as solubility and stability in common laboratory solvents, is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving and storing small molecule inhibitors for in vitro and in vivo studies. These application notes provide detailed information on the solubility and stability of this compound in DMSO, along with protocols for its preparation and handling.
Data Presentation: Solubility and Stability of this compound in DMSO
The following table summarizes the quantitative data regarding the solubility and stability of this compound in DMSO.
| Parameter | Value | Conditions and Remarks |
| Solubility in DMSO | 83 mg/mL (199.04 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility[1]. |
| Powder Storage | 3 years at -20°C | Long-term storage of the solid compound.[1] |
| Stock Solution Stability | 1 year at -80°C | Recommended for long-term storage of concentrated stock solutions. Aliquoting is advised to prevent multiple freeze-thaw cycles[1]. |
| 1 month at -20°C | Suitable for short-term storage of stock solutions[1]. |
Signaling Pathway of this compound
This compound exerts its biological effects by selectively inhibiting CDK7. CDK7 is a central component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex plays a dual role in fundamental cellular processes:
-
Cell Cycle Regulation: The CAK complex phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby promoting cell cycle progression.
-
Transcriptional Regulation: As a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5. This phosphorylation is essential for the initiation of transcription.
By inhibiting CDK7, this compound disrupts both of these processes, leading to cell cycle arrest and the downregulation of key anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.
Experimental Protocols
The following are representative protocols for the preparation of this compound stock solutions and the assessment of its solubility and stability.
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in experimental assays.
Materials:
-
This compound (powder form)
-
Anhydrous DMSO (high purity)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed this compound).
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Kinetic Solubility Assessment of this compound in DMSO (Representative Method)
Objective: To determine the kinetic solubility of this compound in an aqueous buffer from a DMSO stock solution.
Materials:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
-
Multichannel pipette
Procedure:
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound/DMSO stock solution in DMSO in a 96-well plate.
-
Addition to Aqueous Buffer: Using a multichannel pipette, add the DMSO dilutions of this compound to a 96-well plate containing PBS. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength of approximately 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Protocol 3: Stability Assessment of this compound in DMSO Solution
Objective: To evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
-20°C and -80°C freezers
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound/DMSO stock solution.
-
Initial Analysis (Time 0): Immediately analyze one aliquot by HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
Storage: Store the remaining aliquots at the desired temperatures (-20°C and -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove one aliquot from each storage temperature.
-
HPLC Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the purity and concentration of the stored samples to the initial (Time 0) sample. A significant decrease in the main compound peak area or the appearance of new degradation peaks indicates instability.
References
Application Notes and Protocols for BS-181 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BS-181, a selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, in a xenograft mouse model for preclinical cancer research.
Introduction
This compound is a potent and selective inhibitor of CDK7, a key regulator of the cell cycle and transcription.[1][2][3] By targeting CDK7, this compound disrupts the cellular machinery essential for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.[1][2][3][4] Preclinical studies have demonstrated its anti-tumor activity in various cancer types, including breast, gastric, and colorectal cancer, making it a promising candidate for further investigation in in vivo models.[1][4][5] This document outlines the necessary protocols for evaluating the efficacy of this compound in a xenograft mouse model.
Mechanism of Action
This compound selectively inhibits CDK7 with a high degree of specificity, showing significantly less activity against other CDKs such as CDK1, 2, 4, 5, 6, and 9.[1] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6).[3][6] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.[1][7]
By inhibiting CDK7, this compound exerts a dual anti-cancer effect:
-
Cell Cycle Arrest: Inhibition of CAK activity prevents the activation of cell cycle CDKs, leading to a G1 phase arrest.[2][4]
-
Transcriptional Inhibition: Blockade of TFIIH-mediated phosphorylation of RNA polymerase II suppresses the transcription of key oncogenes and survival proteins.[1]
This dual mechanism ultimately leads to the induction of apoptosis in cancer cells.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.1 - 20 |
| Multiple Cell Lines | Colorectal Cancer | 11.5 - 15.3 |
| Multiple Cell Lines | Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3 |
Data compiled from multiple sources.[1][2]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Dose (mg/kg/day) | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| MCF-7 (Breast Cancer) | 10 | Intraperitoneal | 14 days | 25% | [1][2] |
| MCF-7 (Breast Cancer) | 20 | Intraperitoneal | 14 days | 50% | [1][2] |
| BGC823 (Gastric Cancer) | 10 | Intraperitoneal | 14 days | Significant (dose-dependent) | [4] |
| BGC823 (Gastric Cancer) | 20 | Intraperitoneal | 14 days | Significant (dose-dependent) | [4] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Administration |
| Plasma Elimination Half-life | 405 minutes | 10 mg/kg Intraperitoneal |
Data from a study using MCF-7 xenografts.[1][3]
Experimental Protocols
Protocol 1: Xenograft Mouse Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, BGC823 for gastric cancer)[1][4]
-
Female athymic nude mice (e.g., BALB/c-nu), 6-8 weeks old
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions until 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
Protocol 2: this compound Formulation and Administration
This protocol details the preparation and administration of this compound to the xenograft mouse model.
Materials:
-
This compound hydrochloride (stable salt form is recommended)[2]
-
Dimethyl sulfoxide (DMSO)
-
50 mM HCl
-
Tween 20
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes for administration
Formulation: this compound can be prepared in a vehicle solution consisting of 10% DMSO, 50 mM HCl, 5% Tween 20, and 85% saline.[4]
-
Dissolve the required amount of this compound in DMSO.
-
Add the 50 mM HCl.
-
Add Tween 20 and mix thoroughly.
-
Bring the solution to the final volume with saline.
-
The final solution should be clear and sterile-filtered before use.
Administration:
-
The recommended route of administration is intraperitoneal (i.p.) injection.[1][2][4]
-
Administer this compound at the desired dose (e.g., 10 mg/kg/day or 20 mg/kg/day).[1][2][4]
-
The daily dose can be administered as a single injection or split into two injections (e.g., 5 mg/kg twice daily for a total of 10 mg/kg/day).[2][4]
-
The control group should receive an equivalent volume of the vehicle solution.
-
Treat the mice for the planned duration of the study (e.g., 14 days).[2][4]
Protocol 3: Efficacy Evaluation and Monitoring
This protocol outlines the procedures for monitoring tumor growth and assessing the efficacy of this compound.
Procedure:
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days throughout the study.
-
Body Weight: Monitor and record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
Endpoint: At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting) to evaluate target engagement and downstream effects.
Visualizations
Caption: CDK7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound evaluation in a xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BS-181 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of BS-181, a selective cyclin-dependent kinase 7 (CDK7) inhibitor, in animal studies based on published preclinical research. The protocols and data presented herein are intended to facilitate the design and execution of in vivo experiments investigating the efficacy and pharmacokinetics of this compound.
Overview of this compound
This compound is a potent and selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[1][2][3] By targeting CDK7, this compound has demonstrated anti-tumor activity in various cancer models, inducing cell cycle arrest and apoptosis.[1][3][4] Preclinical animal studies have been crucial in establishing its in vivo efficacy and pharmacokinetic profile.
Administration Route and Vehicle Formulation
The primary route of administration for this compound in animal studies reported to date is intraperitoneal (i.p.) injection .[1][2][4][5]
Recommended Vehicle Formulation
A commonly used vehicle for the solubilization and administration of this compound is a multi-component system.
Table 1: this compound Vehicle Formulation [4]
| Component | Concentration |
| Dimethyl sulfoxide (DMSO) | 10% |
| 50 mM Hydrochloric Acid (HCl) | - |
| Tween 20 | 5% |
| Saline (0.9% NaCl) | 85% |
Protocol 1: Preparation of this compound Formulation
-
Weigh the required amount of this compound hydrochloride.
-
Dissolve the this compound in 10% of the final volume with DMSO.
-
Add 50 mM HCl to the solution.
-
Add Tween 20 to a final concentration of 5%.
-
Bring the solution to the final volume with 85% saline.
-
Ensure the solution is clear and free of precipitation before administration.
-
Control animals should be injected with the vehicle alone.[4]
Dosing and Administration in Animal Models
Animal Models
The most frequently reported animal models for this compound efficacy studies are immunodeficient mice, such as:
Dosing Regimen
Published studies have utilized a dose-dependent administration of this compound. The total daily dose is often split into two administrations to maintain exposure.
Table 2: Summary of this compound Dosing in Mice
| Total Daily Dose | Administration Schedule | Animal Model | Study Type | Reference |
| 10 mg/kg/day | 5 mg/kg, twice daily (i.p.) | BALB/c-nu mice | Efficacy (Gastric Cancer) | [4] |
| 20 mg/kg/day | 10 mg/kg, twice daily (i.p.) | BALB/c-nu mice | Efficacy (Gastric Cancer) | [2][4] |
| 10 mg/kg/day | Once daily (i.p.) | Nude mice | Efficacy (Breast Cancer) | [5] |
| 20 mg/kg/day | Once daily (i.p.) | Nude mice | Efficacy (Breast Cancer) | [5] |
| 10 mg/kg | Single dose (i.p.) | Mice | Pharmacokinetics | [1][5] |
The maximum tolerated single intraperitoneal dose has been reported to be 30 mg/kg/day.[4]
Protocol 2: Intraperitoneal Administration of this compound in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 27-30G) and insert it at a 15-20 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, reposition the needle.
-
Injection: Slowly inject the this compound formulation.
-
Monitoring: Monitor the animal for any signs of distress post-injection.
-
Dosing Schedule: For twice-daily dosing, allow an appropriate interval between injections (e.g., 8-12 hours).
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized following intraperitoneal administration in mice.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Dose | Reference |
| Plasma Elimination Half-Life (t½) | 405 minutes | i.p. | 10 mg/kg | [1][5] |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy in xenograft models.
Table 4: Summary of In Vivo Efficacy Studies
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Gastric Cancer (BGC823 cells) | BALB/c-nu mice | 10 mg/kg/day or 20 mg/kg/day (i.p.) for 14 days | Significant, dose-dependent inhibition of tumor growth.[4] | [4] |
| Breast Cancer (MCF-7 cells) | Nude mice | 10 mg/kg/day or 20 mg/kg/day (i.p.) for 2 weeks | 25% and 50% reduction in tumor growth, respectively.[2][5] | [5] |
Visualized Workflows and Pathways
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancertools.org [cancertools.org]
Application Notes and Protocols for BS-181 Treatment in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of both the cell cycle and transcription. With an IC50 of 21 nM for CDK7, it demonstrates significant selectivity over other CDKs.[1] this compound exerts its anti-proliferative effects by inducing cell cycle arrest, primarily at the G0/G1 phase, and promoting apoptosis in a variety of cancer cell lines.[2][3] These application notes provide detailed protocols for utilizing this compound to study cell cycle progression, along with expected outcomes in various cancer cell models.
Mechanism of Action: Inhibition of CDK7-Mediated Cell Cycle Progression
CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle-dependent kinases, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, thereby halting cell cycle progression. A primary mechanism of this compound-induced G1 arrest is the inhibition of CDK4 and CDK6 activation, which are essential for the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Additionally, this compound has been shown to downregulate the expression of Cyclin D1 and the anti-apoptotic protein XIAP.[2]
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (24-hour treatment)
| This compound Concentration (µM) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (DMSO) | 2.5 | 55.0 | 30.0 | 12.5 |
| 10 | 5.0 | 65.0 | 20.0 | 10.0 |
| 20 | 15.0 | 75.0 | 8.0 | 2.0 |
| 30 | 25.0 | 65.0 | 5.0 | 5.0 |
Data is representative of typical results.
Table 2: Induction of Apoptosis by this compound in Jurkat T-ALL Cells (20-hour treatment)
| This compound Concentration (µM) | % Apoptotic Cells (Sub-G1) |
| 0 | <5 |
| 10 | 23.2 |
| 15 | 54.8 |
Data adapted from a study on Jurkat T cells, where this compound induced a significant increase in the sub-G1 population, indicative of apoptosis.[3]
Table 3: Effect of this compound on Cell Cycle Distribution in BGC823 Gastric Cancer Cells (48-hour treatment)
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 52.1 | 35.4 | 12.5 |
| 10 | 63.8 | 25.1 | 11.1 |
| 20 | 75.2 | 15.3 | 9.5 |
Data from a study on BGC823 cells demonstrated a dose-dependent increase in the G0/G1 cell population with a corresponding decrease in S and G2/M phases.[2]
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 70-80% confluency by the end of the experiment.
-
Cell Adherence: Allow adherent cells to attach for 24 hours in a humidified incubator at 37°C with 5% CO2. For suspension cells, proceed directly to treatment after seeding.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO-only) should always be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting:
-
Adherent Cells: Aspirate the media, wash the cells with phosphate-buffered saline (PBS), and detach them using a gentle dissociation reagent like trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension Cells: Directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Storage: Fixed cells can be stored at 4°C for at least 2 hours or for longer periods at -20°C.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: CDK7 Signaling Pathway and the Point of this compound Inhibition.
Caption: Experimental Workflow for Cell Cycle Analysis using this compound.
References
Application of BS-181 in Gastric Cancer Cell Lines: Notes and Protocols
Introduction
BS-181 is a potent and selective pyrazolo[1,5-a]pyrimidine-derived inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][3] Additionally, as part of the transcription factor TFIIH, CDK7 plays a vital role in regulating transcription.[2] Given its dual function in cell cycle progression and transcription, CDK7 has emerged as an attractive therapeutic target in oncology.[2] Research has demonstrated that this compound exhibits significant anti-tumor activity in gastric cancer (GC) by suppressing cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[4][5] These notes provide a comprehensive overview of the application of this compound in gastric cancer cell lines, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK7.[2][4] This inhibition disrupts two major cellular processes:
-
Cell Cycle Progression: By inhibiting CDK7, this compound prevents the activation of downstream CDKs that are essential for cell cycle phase transitions. This leads to a halt in the cell cycle, predominantly at the G0/G1 phase.[4] A key downstream effect is the significant downregulation of Cyclin D1, a critical regulator of the G1 to S phase transition.[4][6]
-
Apoptosis Induction: Inhibition of CDK7 by this compound also triggers programmed cell death (apoptosis). This is achieved through the modulation of key apoptotic proteins. Specifically, this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP), while simultaneously upregulating pro-apoptotic proteins such as Bax and Caspase-3.[4][5]
Experimental Data
The efficacy of this compound has been quantified across various gastric cancer cell lines. The data highlights its potent anti-proliferative effects and its ability to modulate the cell cycle and apoptosis.
Table 1: Anti-proliferative Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several gastric cancer cell lines and a normal gastric epithelial cell line after 48 hours of treatment.
| Cell Line | Type | IC50 (µM) |
| MKN28 | Gastric Cancer | ~17 |
| SGC-7901 | Gastric Cancer | ~20 |
| AGS | Gastric Cancer | ~22 |
| BGC823 | Gastric Cancer | ~18 |
| RGM-1 | Normal Gastric Epithelial | ~6.5 |
| Data sourced from a study by Wang et al.[4] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis Markers in BGC823 Cells
This table outlines the qualitative and quantitative effects of this compound on cell cycle distribution and key regulatory proteins.
| Parameter | Effect of this compound Treatment |
| Cell Cycle Distribution | |
| G0/G1 Phase Population | Increased[4] |
| S Phase Population | Decreased[4] |
| G2/M Phase Population | Decreased[4] |
| Apoptosis | |
| Apoptotic Cell Rate | Significant dose- and time-dependent increase[4] |
| Protein Expression | |
| Bax | Upregulated[4][5] |
| Caspase-3 | Upregulated[4][5] |
| Bcl-2 | Downregulated[4][5] |
| XIAP | Downregulated[4][5] |
| Cyclin D1 | Downregulated[4][5] |
Detailed Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in gastric cancer cell lines, based on methodologies described in the literature.[1][4]
Cell Viability Assay (CCK-8)
This protocol is for determining the anti-proliferative effect of this compound.
-
Cell Seeding: Seed gastric cancer cells (e.g., BGC823, AGS, MKN28, SGC-7901) into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability percentage relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis by Flow Cytometry
This protocol is for quantifying this compound-induced apoptosis.
-
Cell Seeding and Treatment: Seed BGC823 cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 10, 20 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples within 1 hour using a flow cytometer. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic/necrotic cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed BGC823 cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in protein expression.
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK7, Cyclin D1, XIAP, Bax, Bcl-2, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Summary of Findings
Studies consistently demonstrate that this compound, through its selective inhibition of CDK7, effectively suppresses the growth of gastric cancer cells.[4][7] It achieves this by inducing G1 phase cell cycle arrest and promoting apoptosis.[4] Furthermore, this compound has been shown to inhibit the migration and invasion of gastric cancer cells, suggesting its potential to suppress metastasis.[4][5] In vivo experiments have corroborated these in vitro findings, showing that this compound can reduce tumor volume and increase survival rates in animal models.[4]
This compound is a promising selective CDK7 inhibitor with significant anti-cancer properties in gastric cancer models. Its ability to concurrently block cell proliferation, induce apoptosis, and halt cell cycle progression makes it a strong candidate for further pre-clinical and clinical investigation as a therapeutic agent for gastric cancer.[4][8] The provided protocols and data serve as a foundational resource for researchers aiming to explore the utility of this compound in this context.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Regulation of Cyclins and Cyclin-Dependent Kinases in the Development of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Relationship - CDK7 - activates - GC [biokb.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Optimizing BS-181 Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of BS-181, a selective CDK7 inhibitor, to minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It functions by competing with ATP for the binding site on the CDK7 enzyme, thereby preventing the phosphorylation of its substrates.[2] This inhibition disrupts two critical cellular processes: cell cycle progression and transcription. By inhibiting CDK7, this compound can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: What are the known off-target effects of this compound?
This compound displays high selectivity for CDK7.[1] However, at higher concentrations, it can inhibit other kinases, most notably CDK2, with an IC50 value that is approximately 40-fold higher than that for CDK7.[1][2] Inhibition of other CDKs, such as CDK1, CDK4, CDK5, CDK6, and CDK9, occurs at significantly higher concentrations.[1][2] Researchers should be mindful of potential off-target effects when using concentrations of this compound that exceed the optimal range for CDK7 inhibition.
Q3: How do I determine the optimal starting concentration for my experiments?
The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a literature search for published IC50 values in your cell line or a similar one. If no data is available, a dose-response experiment is recommended. A broad range of concentrations, for example, from 10 nM to 100 µM, can be tested to determine the EC50 (half-maximal effective concentration) for the desired anti-proliferative or apoptotic effect.
Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
Several factors could contribute to excessive toxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to CDK7 inhibition.
-
Solvent Toxicity: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.
-
Cell Health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity. Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations.
Q5: How can I differentiate between targeted anti-cancer effects and general cytotoxicity?
To distinguish between the intended therapeutic effect and non-specific toxicity, consider the following:
-
Dose-Response Curve: A steep dose-response curve may indicate a narrow therapeutic window and potential for toxicity at concentrations slightly above the effective dose.
-
Control Cell Lines: Include a non-cancerous or "normal" cell line in your experiments to assess the differential effects of this compound.
-
Mechanism of Action Assays: Confirm that the observed effects are consistent with the known mechanism of this compound. For example, assess cell cycle arrest and apoptosis using flow cytometry.
-
Time-Course Experiments: Analyze the effects of this compound at different time points. On-target effects may be observable at earlier time points and lower concentrations than non-specific toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Inaccurate pipetting of this compound | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Low or no response to this compound | - Inactive compound- Cell line resistance- Insufficient incubation time- Incorrect concentration | - Verify the quality and storage conditions of the this compound stock solution.- Test a different, sensitive cell line as a positive control.- Perform a time-course experiment to determine the optimal treatment duration.- Confirm the final concentration with a new dilution series. |
| Precipitation of this compound in culture medium | - Poor solubility of this compound at the tested concentration- Interaction with media components | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic.- Prepare fresh dilutions of this compound for each experiment.- Visually inspect the medium for any precipitation after adding the compound. |
| Unexpected morphological changes in cells | - Off-target effects- Contamination (e.g., mycoplasma) | - Test a lower concentration range of this compound.- Regularly test cell cultures for mycoplasma contamination. |
Data Summary
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | 1x |
| CDK2 | 880 | ~42x |
| CDK5 | 3000 | ~143x |
| CDK9 | 4200 | ~200x |
| CDK1, CDK4, CDK6 | >3000 | >143x |
Data compiled from multiple sources.[1][2]
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 15.1 - 20 |
| Colorectal Cancer | Various | 11.5 - 15.3 |
| Gastric Cancer | MKN28, SGC-7901, AGS, BGC823 | 17 - 22 |
| Lung, Osteosarcoma, Prostate, Liver Cancer | Various | 11.5 - 37.3 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol 1: Dose-Response Determination using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the dose-response of a cell line to this compound treatment.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Workflow for optimizing this compound dosage to minimize toxicity.
Caption: Logical troubleshooting guide for common issues with this compound experiments.
References
- 1. CDK7 inhibitor this compound Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Poor Drug-Like Properties of BS-181
Welcome to the technical support center for BS-181, a selective CDK7 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the suboptimal drug-like properties of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Solubility Issues
Q1: I am having trouble dissolving this compound in aqueous buffers for my cell-based assays. What is the recommended solvent and what are the likely solubility issues?
For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] However, when this DMSO stock is diluted into aqueous buffers for cell culture, the compound can precipitate, leading to inaccurate and irreproducible results.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). - When diluting into your final aqueous buffer, do so in a stepwise manner, vortexing between each step. - Ensure the final DMSO concentration in your assay is low (typically <0.5%) to minimize solvent effects on cells. - Visually inspect the final solution for any signs of precipitation (cloudiness, particles). If observed, consider reducing the final concentration of this compound. |
| Salt Form | - this compound is available as a hydrochloride (HCl) salt.[1][2][3] Salts often exhibit different solubility profiles than the free base. Ensure you are aware of which form you are using. The HCl salt is generally expected to have better aqueous solubility at acidic pH. |
| Buffer pH and Composition | - The solubility of this compound may be pH-dependent. If your experimental buffer has a neutral or slightly basic pH, the solubility might be lower. - Consider assessing the solubility of this compound in a small range of biocompatible pH values to determine the optimal conditions for your experiment. |
Q2: How can I quantitatively determine the aqueous solubility of my batch of this compound?
A2: It is highly recommended to experimentally determine the solubility of this compound in your specific aqueous buffers. A common method for this is the shake-flask method.
Experimental Protocol: Shake-Flask Solubility Assay
-
Add an excess amount of this compound powder to a known volume of your aqueous buffer (e.g., PBS, cell culture media) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
The measured concentration represents the equilibrium solubility of this compound in that specific buffer.
Permeability and Oral Bioavailability
Q3: I am planning in vivo studies with oral administration of this compound. What is known about its permeability and potential for oral absorption?
A3: The permeability of this compound has not been explicitly reported in the public domain. As a relatively lipophilic molecule, it may have moderate to high passive permeability. However, poor aqueous solubility can be a limiting factor for oral absorption, a common issue for this class of compounds.[4] Compounds with low solubility and high permeability are classified as Biopharmaceutics Classification System (BCS) Class II drugs.
Troubleshooting Guide: Low Oral Bioavailability
| Potential Cause | Troubleshooting & Formulation Strategies |
| Poor Dissolution in GI Tract | - Particle Size Reduction: Micronization or nanocrystallization can increase the surface area of the drug, potentially improving its dissolution rate. - Amorphous Solid Dispersions: Formulating this compound with a polymer can create a solid dispersion where the drug is in a higher energy amorphous state, leading to enhanced solubility and dissolution.[5] |
| Low Permeability | - If permeability is found to be a limiting factor, more advanced formulation strategies or chemical modification of the molecule might be necessary. |
| Efflux by Transporters | - The pyrazolo[1,5-a]pyrimidine scaffold may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit intestinal absorption. |
Q4: How can I assess the intestinal permeability of this compound in the lab?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal permeability.[6][7][8]
Experimental Protocol: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To measure apical-to-basolateral (A-to-B) permeability, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
To assess if this compound is a substrate for efflux pumps, also perform the experiment in the basolateral-to-apical (B-to-A) direction.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Metabolic Stability
Q5: Is there any information on the metabolic stability of this compound? How can I evaluate this property?
A5: While one study mentions that this compound is stable in vivo after intraperitoneal administration in mice, with a plasma elimination half-life of 405 minutes, specific data on its metabolic stability from in vitro systems like liver microsomes or hepatocytes is not publicly available.[1][9] Assessing metabolic stability is crucial, as rapid metabolism can lead to low systemic exposure and poor efficacy.[10]
Troubleshooting Guide: Suspected Rapid In Vivo Clearance
| Potential Cause | Experimental Evaluation |
| Rapid Metabolism by Liver Enzymes | - Liver Microsomal Stability Assay: This is a common in vitro method to assess Phase I metabolic stability.[11][12][13] - Hepatocyte Stability Assay: Provides a more complete picture of metabolism, including both Phase I and Phase II pathways. |
Experimental Protocol: Liver Microsomal Stability Assay
-
Prepare an incubation mixture containing liver microsomes (from human or other species of interest), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and this compound at a known concentration.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Plot the percentage of remaining this compound against time and determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).
Visualizations
Caption: Workflow for troubleshooting this compound precipitation issues.
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for assessing key ADME properties of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. This compound hydrochloride | CDK | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Mitigating BS-181 Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects of the selective CDK7 inhibitor, BS-181, in animal models. The information is compiled from published literature and general best practices for preclinical toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its primary mechanism of action is the inhibition of CDK7, a key regulator of both the cell cycle and transcription. By inhibiting CDK7, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What are the reported side effects of this compound in animal models?
A2: Published efficacy studies in mice using this compound at doses of 10 mg/kg and 20 mg/kg administered intraperitoneally have reported no apparent toxicity. However, as with other kinase inhibitors, and based on clinical trials of other CDK7 inhibitors, researchers should be vigilant for a range of potential side effects.
Q3: What are the potential side effects associated with the broader class of CDK7 inhibitors?
A3: Clinical trials with other selective CDK7 inhibitors have reported side effects in humans that may be relevant to preclinical observations in animal models. These include:
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting.
-
Hematological toxicities: Myelosuppression, including neutropenia, anemia, and thrombocytopenia.
-
General constitutional symptoms: Fatigue and asthenia (weakness).
It is crucial to monitor animal models for any signs corresponding to these potential toxicities.
Q4: Is there a known interaction between this compound and the STAT3 signaling pathway?
A4: Some studies suggest a link between CDK7 inhibition and the STAT3 signaling pathway. CDK7 can influence the transcription of genes regulated by STAT3. Dysregulation of the STAT3 pathway can be associated with various cellular processes, and its modulation by this compound could contribute to off-target effects. Researchers should consider evaluating STAT3 pathway activity in their experimental models if unexpected toxicities are observed.
Troubleshooting Guides
Issue 1: Animal is showing signs of gastrointestinal distress (e.g., diarrhea, weight loss).
Possible Cause: Gastrointestinal toxicity is a known side effect of some kinase inhibitors.
Suggested Mitigation Strategies:
-
Dose Reduction: The most common initial step is to reduce the dose of this compound.
-
Supportive Care:
-
Ensure ad libitum access to food and water.
-
Provide nutritional supplements or a more palatable diet to encourage eating.
-
Administer subcutaneous fluids to prevent dehydration if necessary, as guided by a veterinarian.
-
-
Dosing Holiday: Temporarily suspend dosing to allow the animal to recover. Dosing can be re-initiated at a lower dose once the animal's condition improves.
-
Route of Administration: If using oral gavage, ensure proper technique to minimize stress and potential for local irritation.
| Parameter | Monitoring Frequency | Actionable Threshold |
| Body Weight | Daily | >15% loss from baseline |
| Food and Water Intake | Daily | Significant decrease for >24 hours |
| Fecal Consistency | Daily | Presence of diarrhea for >48 hours |
| Dehydration Signs | Daily | Skin tenting, sunken eyes |
Issue 2: Evidence of myelosuppression observed in bloodwork (e.g., neutropenia, anemia).
Possible Cause: Inhibition of cell cycle-related kinases can affect rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow.
Suggested Mitigation Strategies:
-
Dose Adjustment: Reduce the dose or increase the dosing interval.
-
Blood Monitoring:
-
Perform complete blood counts (CBCs) at baseline and regularly during the study (e.g., weekly).
-
Increase monitoring frequency if any abnormalities are detected.
-
-
Supportive Care:
-
In cases of severe neutropenia, consider housing animals in a sterile environment to minimize the risk of infection.
-
Consult with a veterinarian regarding the potential use of hematopoietic growth factors in severe cases, although this may confound experimental results.
-
| Parameter | Monitoring Frequency | Actionable Threshold (Consult with IACUC/Veterinarian) |
| Complete Blood Count (CBC) | Baseline, then weekly | Significant drop in neutrophils, platelets, or red blood cells |
| Clinical Signs of Anemia | Daily | Pale mucous membranes, lethargy |
| Signs of Infection | Daily | Lethargy, ruffled fur, hunched posture |
Experimental Protocols
General Protocol for In Vivo Administration and Monitoring of this compound in a Mouse Xenograft Model
1. Animal Model:
-
Athymic nude mice (or other appropriate strain), 6-8 weeks old.
2. This compound Formulation:
-
Dissolve this compound in a vehicle appropriate for the route of administration (e.g., DMSO, followed by dilution in saline or corn oil for intraperitoneal injection). Ensure the final concentration of the vehicle is well-tolerated.
3. Dosing:
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Published effective and reportedly non-toxic doses range from 10-20 mg/kg/day. It is recommended to perform a dose-range finding study to determine the optimal therapeutic and tolerated dose for your specific model.
4. Monitoring:
-
General Health: Observe animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and breathing.
-
Body Weight: Record body weight daily for the first week and at least three times per week thereafter.
-
Tumor Growth: Measure tumor volume 2-3 times per week using calipers.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) for CBC and serum chemistry analysis at baseline and at specified time points during the study.
5. Humane Endpoints:
-
Establish clear humane endpoints in your animal protocol, such as >20% body weight loss, tumor size exceeding a certain diameter, or severe clinical signs of distress.
Visualizations
Validation & Comparative
A Comparative Guide to the Efficacy of BS-181 and Other CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] This guide provides a comparative analysis of the efficacy of BS-181, a selective CDK7 inhibitor, against other notable CDK7 inhibitors. The information is presented to aid researchers in making informed decisions for their drug development and research endeavors.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and other CDK7 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
| Inhibitor | Target | IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Inhibitor Type |
| This compound | CDK7 | 21 | CDK2 (880), CDK5 (3000), CDK9 (4200) | Non-covalent |
| THZ1 | CDK7 | 3.2 | CDK12, CDK13 (equipotent to CDK7) | Covalent |
| SY-1365 | CDK7 | - | - | Covalent |
| Samuraciclib (CT-7001) | CDK7 | - | - | Non-covalent |
| YKL-5-124 | CDK7 | 53.5 | No significant inhibition of CDK12/13 | Covalent |
Note: IC50 values can vary between different experimental setups. Data presented here is a synthesis from multiple sources for comparative purposes.
CDK7 Signaling Pathway and Point of Inhibition
CDK7 plays a crucial role in two fundamental cellular processes: cell cycle progression and transcriptional regulation. The diagram below illustrates the points at which CDK7 inhibitors like this compound exert their effects.
References
Comparative Analysis of BS-181 Cross-Reactivity with CDK2 and CDK9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor BS-181's activity on its primary target, Cyclin-Dependent Kinase 7 (CDK7), versus its cross-reactivity with CDK2 and CDK9. The information presented is supported by experimental data to aid in the evaluation of this compound's selectivity and potential applications in research and drug development.
Overview of this compound
This compound is a potent and selective inhibitor of CDK7.[1][2][3][4] CDK7 plays a crucial dual role in regulating the cell cycle and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[1][5] Given the frequent overexpression of CDK7 in various cancers, it has emerged as an attractive target for anticancer drug development.[3]
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data clearly demonstrates a high degree of selectivity for CDK7 over other cyclin-dependent kinases, including CDK2 and CDK9.
| Kinase Target | This compound IC50 (nM) | Fold Selectivity vs. CDK2 | Fold Selectivity vs. CDK9 |
| CDK7 | 21[1][2][3][4] | ~42x | ~200x |
| CDK2 | 880[1][2][3][4] | 1x | - |
| CDK9 | 4200[2][4] | - | 1x |
Note: Some studies report IC50 values for CDK2 and CDK9 as >1 µM or >3.0 µM, consistent with the values presented.[1][3][5]
Signaling Pathway Context
The diagram below illustrates the distinct roles of CDK7, CDK2, and CDK9 in the regulation of the cell cycle and transcription, providing a visual context for the importance of selective inhibition.
Experimental Protocols
The determination of IC50 values for this compound against various kinases is typically performed using an in vitro kinase inhibition assay. Below is a generalized protocol representative of the methodology used in the cited studies.
Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase (CDK7, CDK2, or CDK9).
Materials:
-
Purified recombinant kinase complexes (e.g., CDK7/CycH/MAT1, CDK2/CycE, CDK9/CycT1)
-
Specific peptide or protein substrate for each kinase
-
This compound compound of varying concentrations
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo® Luciferase Assay)
-
384-well plates
-
Plate reader capable of luminescence detection
Workflow:
Procedure:
-
Preparation: A dilution series of this compound is prepared in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, the purified kinase, its specific substrate, and the kinase reaction buffer are combined.
-
Inhibitor Addition: Varying concentrations of this compound are added to the wells. Control wells containing DMSO without the inhibitor are also included.
-
Initiation: The kinase reaction is initiated by the addition of a specific concentration of ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: A luciferase-based detection reagent is added. This reagent measures the amount of ATP remaining (inversely proportional to kinase activity) or ADP produced (directly proportional to kinase activity).[5][6]
-
Measurement: The luminescence, which correlates with kinase activity, is measured using a plate reader.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective inhibitor of CDK7. Its inhibitory activity against CDK2 is approximately 42-fold weaker, and its activity against CDK9 is approximately 200-fold weaker than against CDK7. This high degree of selectivity makes this compound a valuable tool for specifically investigating the cellular functions of CDK7 and a promising candidate for therapeutic strategies targeting CDK7-dependent pathways in cancer. Researchers using this compound should be aware of the potential for off-target effects at higher concentrations, particularly concerning CDK2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancertools.org [cancertools.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
An Objective Comparison of Two Prominent Cyclin-Dependent Kinase Inhibitors
A Comparative Analysis of BS-181 and Seliciclib for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparative analysis of two notable CDK inhibitors: this compound and Seliciclib (also known as R-roscovitine or CYC202). Both compounds target the cell cycle machinery but exhibit distinct selectivity profiles and mechanisms of action. This report aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview, supported by experimental data, to inform future research and development.
Mechanism of Action: A Tale of Two Selectivities
This compound: The Selective CDK7 Inhibitor
This compound is a pyrazolo[1,5-a]pyrimidine-derived compound identified through computer-aided drug design as a highly selective inhibitor of CDK7.[1] CDK7 plays a crucial dual role in the cell cycle, both as a CDK-activating kinase (CAK) and as a component of the general transcription factor TFIIH.[2] By selectively inhibiting CDK7, this compound effectively disrupts both cell cycle progression and transcription in cancer cells. It has been demonstrated that this compound inhibits the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine 5, a key substrate of CDK7, leading to cell cycle arrest and apoptosis.[1][3]
Seliciclib (R-roscovitine): The Broad-Spectrum CDK Inhibitor
Seliciclib, a 2,6,9-substituted purine analog, acts as a broader-spectrum CDK inhibitor.[4] It primarily targets CDK2/cyclin E, CDK2/cyclin A, CDK7/cyclin H, and CDK9/cyclin T1 by competing with ATP for the binding site on these kinases.[5][6] Its inhibitory action on multiple CDKs leads to a disruption of cell cycle progression and the induction of apoptosis.[5] Notably, Seliciclib's inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, contributing significantly to its pro-apoptotic effects in cancer cells.[5][7]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Seliciclib, highlighting their differential inhibitory activities.
Table 1: Comparative Inhibitory Activity (IC50) in Cell-Free Kinase Assays
| Target | This compound IC50 (nM) | Seliciclib (R-roscovitine) IC50 (µM) |
| CDK7 | 21 [3] | 0.49 [8] |
| CDK1/cyclin B | >3000[3] | 0.65[9] |
| CDK2/cyclin E | 880[3] | 0.1[8] |
| CDK4/cyclin D1 | >3000[3] | >100[10] |
| CDK5/p35 | 3000[11] | 0.16[8] |
| CDK6/cyclin D3 | >3000[3] | >100[10] |
| CDK9/cyclin T1 | 4200[11] | 0.8[12] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Seliciclib IC50 (µM) |
| MCF-7 | Breast Cancer | 15.1 - 20[11] | Not explicitly stated for direct comparison |
| BGC823 | Gastric Cancer | Not explicitly stated for direct comparison | Not explicitly stated for direct comparison |
| Multiple Myeloma (MM.1S, OPM2, RPMI, U266) | Multiple Myeloma | Not applicable | 15 - 25[5] |
| Various (Breast, Lung, Prostate, Colorectal) | Various Cancers | 11.5 - 37[3] | Not applicable |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (for IC50 determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Protocol:
-
Purified recombinant CDK/cyclin complexes are incubated with increasing concentrations of the test compound (this compound or Seliciclib) in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate or histone H1).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA-based format.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Seliciclib for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of the inhibitors on cell cycle distribution.
-
Protocol:
-
Cancer cells are treated with the test compound for a specific time.
-
Both adherent and floating cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
The stained cells are analyzed by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
The resulting DNA content histograms are analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, and G2/M). An increase in the sub-G1 population is indicative of apoptosis.[5]
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by this compound and Seliciclib and a general experimental workflow for their comparison.
Caption: Signaling pathway inhibited by this compound.
Caption: Signaling pathways inhibited by Seliciclib.
Caption: General experimental workflow for comparing CDK inhibitors.
Conclusion: Distinct Profiles for Diverse Applications
This comparative analysis reveals that while both this compound and Seliciclib are effective CDK inhibitors with anti-cancer properties, they possess distinct target profiles that may render them suitable for different therapeutic strategies.
This compound stands out for its high selectivity for CDK7.[3] This specificity could translate to a more targeted therapeutic effect with potentially fewer off-target effects compared to broader-spectrum CDK inhibitors. Its potent inhibition of a kinase with dual roles in cell cycle and transcription makes it a compelling candidate for cancers where CDK7 is overexpressed or plays a critical oncogenic role.
Seliciclib , in contrast, offers a broader inhibition profile, targeting multiple CDKs involved in cell cycle progression and transcription.[4][5] This multi-targeted approach may be advantageous in overcoming resistance mechanisms that could arise from the inhibition of a single CDK. Its demonstrated ability to downregulate the key survival protein Mcl-1 provides a strong rationale for its use in hematological malignancies like multiple myeloma, where Mcl-1 is a critical survival factor.[5][7]
References
- 1. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancertools.org [cancertools.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Seliciclib - Wikipedia [en.wikipedia.org]
- 5. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cyclin D1 Downregulation: BS-181 vs. CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective CDK7 inhibitor, BS-181, against prominent CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—in the context of regulating Cyclin D1, a key protein in cell cycle progression. This document is intended to assist researchers in selecting the appropriate tool for their studies by presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures.
Executive Summary
This compound, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has been shown to effectively downregulate the expression of Cyclin D1, leading to G1 cell cycle arrest and apoptosis in cancer cells.[1][2] In contrast, the widely used CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib) primarily act by inhibiting the kinase activity of the Cyclin D1-CDK4/6 complex. Interestingly, treatment with these CDK4/6 inhibitors can lead to a compensatory feedback upregulation of Cyclin D1 protein levels. This guide presents a comparative analysis of these distinct mechanisms of action on Cyclin D1 regulation.
Data Presentation: Quantitative Comparison of Cyclin D1 Regulation
The following tables summarize the quantitative effects of this compound and representative CDK4/6 inhibitors on Cyclin D1 protein levels as determined by Western blot analysis. It is important to note that the available quantitative data for this compound is in gastric cancer cells, while the data for CDK4/6 inhibitors is primarily in breast cancer cells. This difference in cell lines should be considered when interpreting the results.
Table 1: Effect of this compound on Cyclin D1 Protein Expression in BGC823 Gastric Cancer Cells
| Treatment Concentration (µM) | Duration (hours) | Relative Cyclin D1 Expression (Normalized to Control) |
| 0 (Control) | 48 | 1.00 |
| 10 | 48 | ~0.65 (Estimated from Western Blot) |
| 20 | 48 | ~0.30 (Estimated from Western Blot) |
| 40 | 48 | ~0.15 (Estimated from Western Blot) |
Data estimated from visual analysis of Western blot images presented in the cited literature.[1]
Table 2: Effect of CDK4/6 Inhibitors on Cyclin D1 Protein Expression in MCF-7 Breast Cancer Cells
| Inhibitor | Treatment Concentration (nM) | Duration (hours) | Relative Cyclin D1 Expression (Normalized to Control) |
| Palbociclib | 300 | 24, 48, 72 | Upregulation observed |
| Abemaciclib | 150 | 24 | Upregulation observed |
| Ribociclib | 1000 | 24 | Upregulation observed |
Qualitative observation of upregulation based on Western blot data from cited literature. Quantitative fold-change was not consistently reported across studies.
Signaling Pathways and Mechanisms of Action
The regulation of Cyclin D1 by this compound and CDK4/6 inhibitors involves distinct signaling pathways. This compound, by inhibiting CDK7, affects the transcription of the CCND1 gene, leading to a decrease in Cyclin D1 protein levels. Conversely, CDK4/6 inhibitors block the function of the Cyclin D1-CDK4/6 complex, which can trigger a feedback loop resulting in increased Cyclin D1 expression.
Caption: Signaling pathways of this compound and CDK4/6 inhibitors on Cyclin D1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
Western Blot for Cyclin D1 Detection
This protocol outlines the steps for detecting Cyclin D1 protein levels in cell lysates.
Caption: Western Blot workflow for Cyclin D1 detection.
Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Antibodies:
-
Primary: Rabbit anti-Cyclin D1 antibody.
-
Secondary: HRP-conjugated goat anti-rabbit IgG.
-
-
Blocking Buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The validation of Cyclin D1 downregulation requires careful consideration of the specific inhibitor and its mechanism of action. This compound demonstrates a clear capacity to decrease Cyclin D1 protein levels by inhibiting its transcription. In contrast, CDK4/6 inhibitors, while targeting the Cyclin D1 pathway, can induce a feedback mechanism that results in the upregulation of Cyclin D1 protein. This guide provides the necessary data, protocols, and conceptual frameworks to aid researchers in designing and interpreting experiments aimed at validating the effects of these compounds on Cyclin D1. The choice between this compound and CDK4/6 inhibitors will depend on the specific research question and the desired outcome regarding Cyclin D1 expression versus activity.
References
- 1. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
how does BS-181 compare to newer generation CDK7 inhibitors
An Objective Comparison of BS-181 and Newer Generation CDK7 Inhibitors for Researchers
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1] It functions as a key component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs like CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, as part of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation of transcription.[1] Dysregulation of these processes is a hallmark of many cancers, making CDK7 an attractive target for inhibitor development.[1][3]
This compound was one of the first selective, ATP-competitive inhibitors of CDK7 to be developed.[4] While a valuable research tool, its limitations, such as modest potency and selectivity, spurred the development of newer generation inhibitors.[1] These next-generation molecules, broadly classified into covalent and non-covalent inhibitors, exhibit significantly improved potency, selectivity, and drug-like properties, with several advancing into clinical trials.[1][2] This guide provides a detailed comparison of this compound with prominent newer generation CDK7 inhibitors, supported by experimental data, to inform researchers in the field.
Comparative Analysis of CDK7 Inhibitors
The evolution from the first-generation inhibitor this compound to newer agents like SY-1365, CT7001 (Samuraciclib), and SY-5609 reflects a significant leap in kinase inhibitor design. The key distinctions lie in their mechanism of interaction (covalent vs. non-covalent), biochemical potency, selectivity over other kinases, and ultimately, their efficacy in cellular and in vivo models.
This compound: The First-Generation Benchmark
This compound is a non-covalent, ATP-competitive inhibitor that was identified through computational drug design.[4] It served as an important proof-of-concept, demonstrating that selective inhibition of CDK7 could induce cell cycle arrest and apoptosis in cancer cells.[4][5] However, its selectivity profile shows cross-reactivity with CDK2, albeit at a 35-fold lower potency, and its cellular activity is only observed at micromolar concentrations.[2][6]
Newer Generation Covalent Inhibitors: The Case of SY-1365
Covalent inhibitors like SY-1365 were designed to achieve higher potency and prolonged target engagement by forming an irreversible bond with a non-catalytic cysteine residue near the ATP-binding pocket of CDK7. This approach generally leads to high selectivity. While SY-1365 showed potent anti-proliferative activity in the nanomolar range across numerous cell lines and demonstrated anti-tumor effects in animal models, its clinical development was halted.[2] The need for higher or more frequent dosing to achieve sustained therapeutic inhibition created a burdensome treatment schedule for patients.[2]
Newer Generation Non-Covalent Inhibitors: CT7001 and SY-5609
The latest wave of CDK7 inhibitors features highly potent and selective non-covalent molecules with optimized pharmacokinetic properties, making them suitable for oral administration.
-
CT7001 (Samuraciclib) is an oral, ATP-competitive inhibitor that has shown efficacy in preclinical models of hormone receptor-positive (HR+) and triple-negative breast cancer (TNBC).[7] It has progressed into clinical trials, where it has demonstrated signs of clinical activity, including partial responses in heavily pre-treated patients.[7][8]
-
SY-5609 represents a pinnacle of selective, non-covalent CDK7 inhibition. It is a potent, oral inhibitor with a sub-nanomolar affinity for CDK7 and exceptional selectivity (over 4,000-fold against the closest off-target kinase).[9] In preclinical studies, SY-5609 induced complete tumor regression in xenograft models at well-tolerated doses.[9][10] It is currently being evaluated in Phase 1 clinical trials for patients with advanced solid tumors.[9][11]
Data Presentation
Table 1: Biochemical Potency and Selectivity of CDK7 Inhibitors
| Inhibitor | Type | CDK7 IC50/K_d_ | Selectivity (IC50) |
| This compound | Non-covalent | 21 nM[5] | CDK2: 880 nMCDK5: 3,000 nMCDK9: 4,200 nM[5] |
| SY-1365 | Covalent | 369 nM | CDK2, CDK9, CDK12: >2,000 nM[2] |
| CT7001 | Non-covalent | Data not specified | Selective CDK7 inhibitor |
| SY-5609 | Non-covalent | sub-nM K_d[9] | >13,000-fold vs CDK2, CDK9, CDK12[10] |
IC50: Half-maximal inhibitory concentration. K_d_: Dissociation constant.
Table 2: Cellular Activity of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | Cellular IC50 | Effect |
| This compound | Breast, Colorectal, Lung, etc. | Various | 11.5 - 37.3 µM[5] | G1 Arrest, Apoptosis[5] |
| SY-1365 | Various | 386 cell lines | Nanomolar range[2] | Cell Killing[2] |
| SY-5609 | Triple-Negative Breast | HCC70 | Low Nanomolar | G2/M Arrest, Apoptosis[9][10] |
| SY-5609 | Ovarian | OVCAR3 | Low Nanomolar | Apoptosis[10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating the data presented.
Kinase Inhibition Assay (for IC50 Determination)
The inhibitory activity of compounds against CDK7 and other kinases is typically measured using a radiometric or fluorescence-based assay.
-
Reaction Mixture: Recombinant active kinase (e.g., CDK7/Cyclin H/MAT1), a suitable substrate (e.g., a peptide derived from the RNA Pol II CTD), and ATP (often at a concentration near its K_m_ value) are combined in a reaction buffer.
-
Inhibitor Addition: Compounds are added at varying concentrations.
-
Initiation and Incubation: The reaction is initiated by adding ATP (often radiolabeled [γ-³²P]ATP). The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of inhibitors on cancer cell growth.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the inhibitor at a range of concentrations for a defined period (e.g., 72 hours).[5]
-
Viability Measurement: Cell viability is assessed using reagents like MTT, SRB, or CellTiter-Glo. For example, with an MTT assay, the MTT reagent is added and incubated, allowing viable cells to convert it to formazan crystals. The crystals are then dissolved, and the absorbance is read on a plate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Western Blot Analysis for Target Engagement
This technique is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation of downstream substrates.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time (e.g., 4 hours).[5] Subsequently, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a method like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., phospho-RNA Pol II Ser5, total RNA Pol II, CDK7) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The resulting bands indicate the protein levels.
Visualizations
Conclusion
This compound was a foundational tool in establishing CDK7 as a viable anti-cancer target. However, its pharmacological properties are surpassed by newer generation inhibitors. The development of highly potent and selective oral inhibitors like SY-5609, which demonstrate superior preclinical activity and promising clinical potential, marks a significant advancement in the field.[1][9] These next-generation agents exhibit nanomolar cellular potency and high selectivity, leading to robust anti-tumor efficacy in vivo with favorable safety profiles.[10] For researchers, while this compound may still be useful for certain in vitro studies, the newer generation inhibitors offer greater precision and translational relevance for investigating CDK7 biology and developing novel cancer therapies.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 4. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancertools.org [cancertools.org]
- 7. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Session Details: Best of SABCS® Video Highlights [bestofsabcs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. A Study of SY 5609, a Selective CDK7 Inhibitor, in Advanced Solid Tumors [clin.larvol.com]
Validating the In Vivo Anti-Tumor Efficacy of BS-181: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-tumor effects of BS-181, a selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, against alternative treatments, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the preclinical validation of novel cancer therapeutics.
Overview of this compound
This compound is a pyrazolo[1,5-a] pyrimidine-derived compound identified as a potent and selective inhibitor of CDK7.[1][2] CDK7 is a crucial component of the cell cycle machinery and transcription, making it an attractive target for cancer therapy.[3][4] Inhibition of CDK7 by this compound has been shown to block the phosphorylation of the CDK7 substrate, RNA polymerase II C-terminal domain (CTD) at serine 5, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][5] Preclinical studies have demonstrated its anti-tumor activity across various cancer cell lines, including breast, lung, prostate, colorectal, and gastric cancers.[1][3][6]
In Vivo Anti-Tumor Effects: A Comparative Analysis
In vivo studies using xenograft models in immunocompromised mice have validated the anti-tumor properties of this compound. The following tables summarize the key quantitative data from these studies, comparing this compound's performance with a control group and Roscovitine, a broad-spectrum CDK inhibitor.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy in Gastric Cancer Xenograft Model
| Treatment Group | Daily Dose | Administration | Tumor Growth Inhibition | Survival Rate | Reference |
| Control | - | - | - | Significantly lower than treatment groups | [3] |
| This compound | 10 mg/kg | Intraperitoneal | Significant inhibition (P<0.05) | Significantly increased | [3] |
| This compound | 20 mg/kg | Intraperitoneal | Significant dose-dependent inhibition (P<0.05) | Significantly increased | [3] |
| Roscovitine | 20 mg/kg | Intraperitoneal | Significant inhibition | Significantly increased | [3] |
Note: The study observed tumor volume for 14 days and survival for an additional 30 days. No apparent toxicity, measured by body weight, was observed in the this compound treatment groups.[3]
Table 2: Comparison of In Vivo Anti-Tumor Efficacy in Breast Cancer (MCF-7) Xenograft Model
| Treatment Group | Daily Dose | Administration | Tumor Growth Reduction (after 2 weeks) | Reference |
| Control | - | - | - | [5] |
| This compound | 10 mg/kg | Intraperitoneal | 25% | [1][5] |
| This compound | 20 mg/kg | Intraperitoneal | 50% | [1][5] |
Table 3: Kinase Inhibitory Selectivity Profile
This compound exhibits a substantially higher preference for CDK7 compared to other CDKs and the broad-spectrum inhibitor Roscovitine.[2][3]
| Kinase | This compound IC₅₀ (nM) | Roscovitine IC₅₀ (nM) | Selectivity Fold (vs. CDK2) |
| CDK7 | 19 - 21 | 480 | 42x |
| CDK2 | 880 | - | - |
| CDK5 | 3000 | - | - |
| CDK9 | 4200 | - | - |
| CDK1, 4, 6 | >3000 | - | - |
Data compiled from multiple sources.[1][3][5]
Signaling Pathway and Experimental Workflow
Visual diagrams provide a clear understanding of the mechanisms and procedures involved in the validation of this compound.
Caption: this compound inhibits CDK7, blocking transcription and cell cycle progression, leading to arrest and apoptosis.
Caption: Workflow for the in vivo xenograft model to evaluate the anti-tumor efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocol is a synthesized representation of the in vivo experiments described in the cited literature.[3][5]
In Vivo Xenograft Tumor Model
-
Cell Culture: Human gastric cancer (e.g., BGC823) or breast cancer (e.g., MCF-7) cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Female BALB/c-nu mice (athymic), typically 4-6 weeks old, are used. Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of 1 x 10⁶ to 5 x 10⁶ cancer cells in 100-200 µL of sterile PBS or culture medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume (e.g., 50-100 mm³). Mice are then randomly assigned to different treatment cohorts (typically n=6-10 per group):
-
Vehicle Control (e.g., DMSO or saline)
-
This compound (10 mg/kg/day)
-
This compound (20 mg/kg/day)
-
Positive Control: Roscovitine (20 mg/kg/day)
-
-
Drug Administration:
-
This compound is administered via intraperitoneal (i.p.) injection.
-
To achieve the total daily dose, injections are given twice daily (e.g., 5 mg/kg in the morning and 5 mg/kg in the evening for the 10 mg/kg/day group).
-
Treatment is carried out for a period of 14 consecutive days.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Tumor size is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Animal body weight is recorded every 2-3 days as an indicator of systemic toxicity.
-
Survival: Following the 14-day treatment period, a cohort of animals may be monitored for an extended period (e.g., 30 days) to assess the long-term effect on survival.
-
-
Statistical Analysis: Tumor growth curves are compared using statistical methods such as ANOVA. Survival data are analyzed using Kaplan-Meier curves and the log-rank test. A P-value of <0.05 is typically considered statistically significant.
Conclusion
The available in vivo data robustly support the anti-tumor effects of this compound. It demonstrates significant, dose-dependent inhibition of tumor growth in both gastric and breast cancer xenograft models without causing apparent toxicity.[3][5] Its high selectivity for CDK7, when compared to a broad-spectrum inhibitor like Roscovitine, underscores its potential as a targeted therapeutic agent.[3] While this compound itself has shown poor drug-like properties in some preclinical studies, it has served as a scaffold for the development of clinical candidates with improved characteristics, such as Samuraciclib.[6] The experimental workflows and data presented provide a solid foundation for further research into CDK7 inhibition as a viable strategy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK7 inhibition with this compound suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancertools.org [cancertools.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for BS-181 Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of BS-181 hydrochloride, a potent and selective cyclin-dependent kinase 7 (CDK7) inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Understanding the Hazard Profile of this compound
This compound hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) and take appropriate precautions.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
Before handling this compound hydrochloride, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound hydrochloride is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Segregation and Collection
-
Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
Label the waste container clearly as "Hazardous Waste: this compound Hydrochloride" and include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
The storage area should be designated for hazardous chemical waste and have secondary containment to prevent the spread of any potential leaks.
-
Do not store with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the EHS or contractor with a copy of the this compound hydrochloride Safety Data Sheet.
-
Follow all institutional and local regulations for the packaging and handover of hazardous waste.
Spill Management:
In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in the designated hazardous waste container. If the spill involves a solution, absorb it with an inert material and place the absorbent material in the waste container. Ensure the area is then cleaned with an appropriate solvent and the cleaning materials are also disposed of as hazardous waste.
Experimental Context: The Role of this compound as a CDK7 Inhibitor
This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7.[1] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription. By inhibiting CDK7, this compound can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis (programmed cell death) in cancer cells.[1][2]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting the CDK7 signaling pathway, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound as a CDK7 inhibitor.
Key Experimental Protocols
Below are summarized methodologies for experiments frequently conducted with this compound.
In Vitro Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of CDK7.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide containing the phosphorylation site), and ATP.
-
Inhibitor Addition: Increasing concentrations of this compound (typically dissolved in DMSO) are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation of the substrate.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as measuring the remaining ATP using a luciferase-based assay or detecting the phosphorylated substrate with a specific antibody.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Viability and Proliferation Assays
These assays determine the effect of this compound on the growth and survival of cancer cells.
-
Cell Seeding: Cancer cells are seeded in multi-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using colorimetric or fluorometric assays such as MTT, XTT, or CellTiter-Glo®, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Cell Cycle Analysis
This protocol is used to investigate the effect of this compound on cell cycle distribution.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified to determine if the treatment causes cell cycle arrest at a specific phase.
By providing this comprehensive guidance, we aim to foster a culture of safety and responsibility in the handling and disposal of this compound hydrochloride, thereby protecting our researchers and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
